molecular formula C10H9F3O3 B12998575 Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

Cat. No.: B12998575
M. Wt: 234.17 g/mol
InChI Key: YNLIHZCVZPHZMI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, benzyl alcohols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. Additionally, the hydroxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-4-3-5-7(14)8(6)10(11,12)13/h3-5,14H,2H2,1H3

InChI Key

YNLIHZCVZPHZMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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